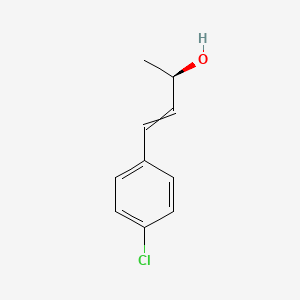
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-Chlorophenyl)but-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and a suitable alkene.
Reaction Conditions: The key step involves a stereoselective reduction or addition reaction to introduce the hydroxyl group at the desired position. Common reagents include reducing agents like sodium borohydride or catalytic hydrogenation.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Utilizing automated systems for continuous production and monitoring.
化学反応の分析
Types of Reactions
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or amines.
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)butan-2-one.
Reduction: Formation of (2R)-4-(4-chlorophenyl)butan-2-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or as a building block for polymers.
作用機序
The mechanism of action of (2R)-4-(4-Chlorophenyl)but-3-en-2-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
類似化合物との比較
Similar Compounds
(2R)-4-(4-Bromophenyl)but-3-en-2-ol: Similar structure with a bromine atom instead of chlorine.
(2R)-4-(4-Methylphenyl)but-3-en-2-ol: Similar structure with a methyl group instead of chlorine.
(2R)-4-(4-Nitrophenyl)but-3-en-2-ol: Similar structure with a nitro group instead of chlorine.
Uniqueness
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to other similar compounds.
特性
CAS番号 |
331866-60-5 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC名 |
(2R)-4-(4-chlorophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3/t8-/m1/s1 |
InChIキー |
FBQMXUBIFKPRNV-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C=CC1=CC=C(C=C1)Cl)O |
正規SMILES |
CC(C=CC1=CC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



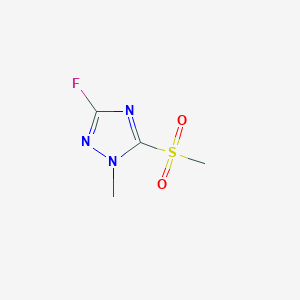
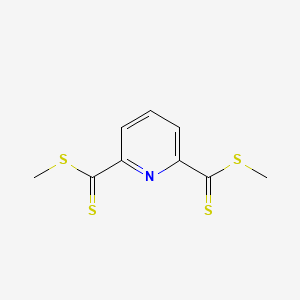
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
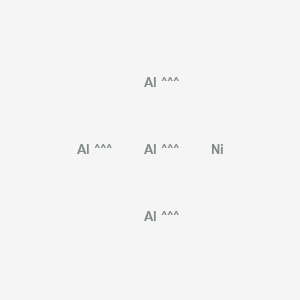
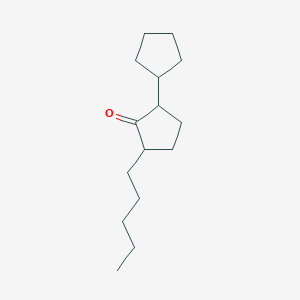
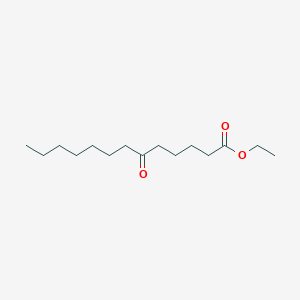
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
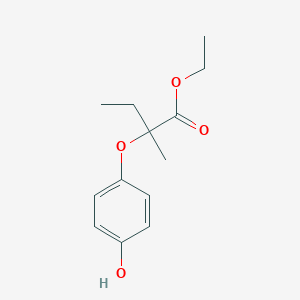
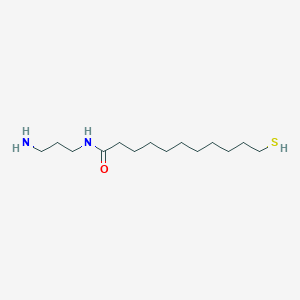
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
